molecular formula C10H16O B164073 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone CAS No. 131510-65-1

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone

Cat. No. B164073
M. Wt: 152.23 g/mol
InChI Key: WOJWNLZDXXNTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone, also known as MACE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MACE is a cyclic ketone that is structurally similar to other ketones, such as cyclohexanone and acetone. However, the unique structure of MACE makes it a promising candidate for use in various research studies.

Mechanism Of Action

The mechanism of action of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may act as a substrate for enzymes such as ketoreductases, which can reduce the ketone group to form an alcohol. This reduction reaction is important in the synthesis of various compounds, including pharmaceuticals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may have low toxicity and may not cause significant adverse effects in laboratory animals. More research is needed to fully understand the effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.

Advantages And Limitations For Lab Experiments

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized from commercially available starting materials. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. One area of interest is in the development of new drugs based on the structure of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can also be used as a probe to study the mechanism of action of enzymes involved in the reduction of ketones. In addition, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.

Synthesis Methods

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and lithium aluminum hydride. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the cyclic ketone. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of organic chemistry, where 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has also been studied for its potential use in the development of new drugs. In addition, 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been used as a probe to study the mechanism of action of enzymes such as ketoreductases.

properties

CAS RN

131510-65-1

Product Name

1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-methyl-2-prop-1-en-2-ylcyclobutyl)ethanone

InChI

InChI=1S/C10H16O/c1-7(2)10(4)6-5-9(10)8(3)11/h9H,1,5-6H2,2-4H3

InChI Key

WOJWNLZDXXNTAA-UHFFFAOYSA-N

SMILES

CC(=C)C1(CCC1C(=O)C)C

Canonical SMILES

CC(=C)C1(CCC1C(=O)C)C

synonyms

Ethanone, 1-[2-methyl-2-(1-methylethenyl)cyclobutyl]- (9CI)

Origin of Product

United States

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